N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide
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Overview
Description
The compound is a type of benzenesulfonamide, which is a functional group that consists of a benzene ring attached to a sulfonamide group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzenesulfonamide portion would provide a planar, aromatic region, while the tert-butyl group would add steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzenesulfonamides are known to participate in a variety of chemical reactions. For instance, they can be converted into their mono-nitro derivatives using tert-butyl nitrite .Scientific Research Applications
I have conducted a search and found information on the applications of bipyridine derivatives and related compounds. Here is a comprehensive analysis focusing on six unique applications:
Inhibition of Protein Tyrosine Phosphatases
Compounds similar to “N-([2,3’-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide” have been used in studies targeting the inhibition of protein tyrosine phosphatases, which are key regulators of cell signaling pathways .
Xanthine Oxidase Inhibition
These compounds have also been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism .
Dihydrofolate Reductase Inhibition
Another application includes the inhibition of dihydrofolate reductase, an enzyme crucial in folate metabolism .
Ligands for Catalysts
Bipyridine derivatives serve as ligands for catalysts, aiding in various chemical transformations .
Photosensitizers and Viologens
They are used as photosensitizers and viologens, which have roles in solar energy conversion and electrochromic devices .
Supramolecular Architectures
These compounds are precursors for supramolecular architectures, contributing to the development of new materials with specific properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-21(2,3)18-8-10-19(11-9-18)27(25,26)24-15-17-7-5-13-23-20(17)16-6-4-12-22-14-16/h4-14,24H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBGDQXYOFVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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